4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzamide moiety substituted with a 4-chloro group and a benzimidazole ring system, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to have a broad spectrum of pharmacological properties .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Pharmacokinetics
Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert bioactivity against many ailments .
Action Environment
The stability and efficacy of benzimidazole derivatives are generally high, making them suitable for various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
N-Methylation: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Benzamide Formation: The final step involves the reaction of the methylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of 4-chlorobenzoic acid and N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine.
Scientific Research Applications
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of benzimidazole derivatives.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzimidazole-based molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A benzimidazole derivative used as an antihypertensive agent.
Omeprazole: A benzimidazole-based proton pump inhibitor used to treat acid-related disorders.
Thiabendazole: An antihelmintic benzimidazole used to treat parasitic infections.
Uniqueness
4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-chloro substitution and N-methylation differentiate it from other benzimidazole derivatives, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHSSWXMLGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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